

Application Notes and Protocols: Nitrogen Dioxide (NO₂) in Semiconductor Manufacturing

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrogen dioxide (NO₂), along with other nitrogen oxides such as nitrous oxide (N₂O) and nitric oxide (NO), plays a significant role in advanced semiconductor manufacturing processes. These gases are primarily utilized in the formation of high-quality insulating and dielectric films, such as silicon dioxide (SiO₂) and silicon oxynitride (SiN_xO_y), which are fundamental components of modern integrated circuits. This document provides detailed application notes and experimental protocols for the use of nitrogen-containing ambients in key semiconductor fabrication steps, with a focus on the resulting material properties and process flows.

While N_2O and NO are more commonly used as direct precursors, NO_2 can be a reactive species in plasma processes and is a byproduct of N_2O decomposition at high temperatures. Understanding the chemistry of these nitrogen oxides is crucial for controlling film growth, composition, and electrical properties.

Key Applications

The primary applications of nitrogen oxides in semiconductor manufacturing include:

 Thermal Oxidation: Growth of thin silicon dioxide and silicon oxynitride films for gate dielectrics, providing excellent electrical insulation and reliability.



- Chemical Vapor Deposition (CVD): Deposition of silicon oxynitride films with tunable refractive indices and dielectric constants for various applications, including anti-reflection coatings and passivation layers.
- Plasma Nitridation and Annealing: Incorporation of nitrogen into silicon or silicon dioxide surfaces to improve device performance and reliability by passivating interface traps.
- Doping: Introduction of nitrogen as a dopant to modulate the electrical properties of semiconductor materials.

Data Presentation

Table 1: Properties of Silicon Oxynitride (SiNxOy) Films

Deposition Method	Precursor Gases	Deposition Temperatur e (°C)	Refractive Index	Film Density (g/cm³)	Reference
LPCVD	SiH2Cl2, N2O, NH3	850	Tunable	-	[1]
ECR-PECVD	O2, N2	~200	Good optical performance	-	[1]
RF Magnetron Sputtering	Ar/N2	-	1.535 (at 40 sccm N ₂)	~2.5 (at 40 sccm N ₂)	[1]
LPCVD	SiH4, N2O	-	Increased with N fraction, temp, and pressure	-	[2]

Table 2: Process Parameters for Plasma Nitridation of SiO₂



Plasma Source	RF Power (mW/cm²)	Operating Pressure (mTorr)	Process Time (min)	Resulting N Atomic %	Resulting Film Thicknes s	Referenc e
VHF (162 MHz)	420 - 2100	20	2	7.4 - 24.5	~10 nm	[3]
CCP (60 MHz)	2100	20	2	-	-	[3]

Experimental Protocols

Protocol 1: Thermal Oxynitridation of Silicon in a Nitrous Oxide (N₂O) Ambient

This protocol describes the formation of a silicon oxynitride gate dielectric film on a silicon wafer using thermal processing in an N₂O ambient.

- 1. Wafer Preparation: a. Start with a clean, p-type (100) silicon wafer. b. Perform a standard RCA clean to remove organic and metallic contaminants. c. Immerse the wafer in a dilute hydrofluoric acid (HF) solution to remove the native oxide layer. d. Rinse with deionized water and dry with high-purity nitrogen gas.
- 2. Furnace Processing: a. Load the wafer into a horizontal quartz furnace tube. b. Purge the furnace with high-purity nitrogen (N_2) to create an inert environment. c. Ramp up the temperature to the desired process temperature (e.g., 950 °C). d. Introduce nitrous oxide (N_2O) gas into the furnace at a controlled flow rate. At this temperature, N_2O partially decomposes into N_2 , O_2 , and NO. The NO species is primarily responsible for the nitridation of the silicon surface. e. The reaction proceeds as follows:
- $2N_2O \rightarrow 2N_2 + O_2$
- $N_2O + O \rightarrow 2NO$
- Si + 2NO \rightarrow SiO₂ + N₂
- Si + $O_2 \rightarrow SiO_2$ f. Continue the process for a specified duration to achieve the target film thickness. The growth rate will be slower than pure oxygen due to the nitrogen incorporation



at the interface, which can block oxidation sites.[4] g. Purge the furnace with N₂ while the temperature is ramped down.

3. Characterization: a. Measure the film thickness and refractive index using ellipsometry. b. Analyze the nitrogen concentration and depth profile using Secondary Ion Mass Spectrometry (SIMS) or X-ray Photoelectron Spectroscopy (XPS). c. Evaluate the electrical properties (e.g., dielectric constant, breakdown voltage) by fabricating MOS capacitors.

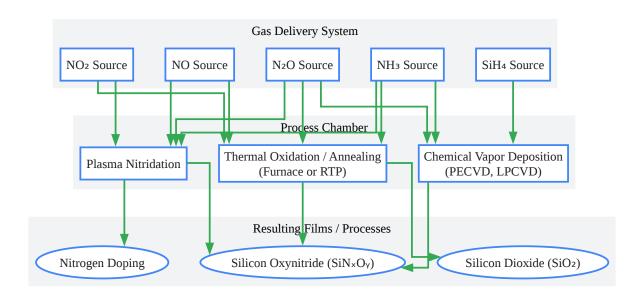
Protocol 2: Plasma-Enhanced Chemical Vapor Deposition (PECVD) of Silicon Oxynitride

This protocol outlines the deposition of a silicon oxynitride film using a PECVD system.

- 1. Substrate Preparation: a. Place a clean silicon wafer on the substrate holder in the PECVD chamber. b. Heat the substrate to the desired deposition temperature (e.g., 200-400 °C).
- 2. Deposition Process: a. Introduce the precursor gases, typically silane (SiH₄) and nitrous oxide (N₂O), into the chamber at controlled flow rates.[5] b. Ignite the plasma by applying radiofrequency (RF) power to the electrodes. c. The plasma dissociates the precursor gases into reactive species. d. The reactive species adsorb on the substrate surface and react to form a silicon oxynitride film. The film composition (x and y in SiN_xO_y) can be tuned by adjusting the gas flow ratio of SiH_4 to N₂O. e. Continue the deposition until the desired film thickness is achieved. f. Turn off the RF power and gas flows. g. Cool down the chamber and unload the wafer.
- 3. Characterization: a. Measure the film thickness, refractive index, and uniformity. b. Analyze the chemical bonding and composition using Fourier-Transform Infrared Spectroscopy (FTIR) and XPS. c. Assess the mechanical properties such as stress and hardness if required.

Mandatory Visualization





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Caption: Overview of Nitrogen Oxide Applications in Semiconductor Manufacturing.



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Caption: Experimental Workflow for Thermal Oxidation.



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Caption: Experimental Workflow for PECVD of Silicon Oxynitride.

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